4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid

Green Chemistry Heterocyclic Synthesis Process Optimization

The 4,6-dimethyl substitution pattern ensures complete regiospecificity in inverse electron demand Diels–Alder (IEDDA) cycloadditions, avoiding costly isomer separation. Its free 5-carboxylic acid enables esterification/amidation unavailable in decarboxylated analogs. Unlike dehydroacetic acid, isodehydroacetic acid’s antibacterial activity is potentiated by copper sulfate, targeting non-SH enzymes. With LogP 0.77 and Rule of Three compliance, it is ligand-efficient for fragment-based drug design. HPLC-ready with established reversed-phase methods for analytical QC.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 480-65-9
Cat. No. B1329674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid
CAS480-65-9
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC(=C1C(=O)O)C
InChIInChI=1S/C8H8O4/c1-4-3-6(9)12-5(2)7(4)8(10)11/h3H,1-2H3,(H,10,11)
InChIKeyQOADIMYPCZMZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic Acid (CAS 480-65-9): Procurement Baseline and Compound Class Identification


4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid (CAS 480-65-9), also known as isodehydroacetic acid, 4,6-dimethylcoumalic acid, or 5-carboxy-4,6-dimethyl-2-pyrone, is a heterocyclic organic compound belonging to the 2-pyrone (α-pyrone) structural class [1]. It possesses the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol [2]. The compound appears as a white crystalline powder with a melting point of 154–156 °C and a boiling point of 303.4 °C at 760 mmHg [3]. Its structure features a six-membered unsaturated lactone ring fused with a carboxylic acid group at the 5-position and methyl substituents at the 4- and 6-positions. This compound serves as a versatile synthetic building block, particularly for inverse electron demand Diels–Alder reactions yielding polysubstituted benzoates, and has been investigated for antimicrobial and antioxidant properties [4].

Why Generic 2-Pyrone Substitution Fails for 4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic Acid (CAS 480-65-9)


Generic substitution among 2-pyrone-5-carboxylic acid analogs is scientifically inadvisable due to critical structure–reactivity and functional differences that are not interchangeable. The precise methylation pattern at the 4- and 6-positions confers distinct electronic and steric properties to the pyrone ring, directly influencing its reactivity as a diene in inverse electron demand Diels–Alder (IEDDA) cycloadditions and determining regioselectivity outcomes that cannot be replicated by unmethylated, monomethylated, or differently substituted pyrone analogs [1]. Furthermore, the presence of the free carboxylic acid at the 5-position provides a derivatizable handle for esterification, amidation, or salt formation that is absent in decarboxylated pyrone derivatives, enabling downstream functionalization for medicinal chemistry and materials applications. The antibacterial mechanism of isodehydroacetic acid derivatives has been shown to differ fundamentally from that of dehydroacetic acid, with the former exhibiting activity that is potentiated by copper sulfate rather than relying on SH-enzyme system inhibition [2]. Procurement of an analog lacking this precise substitution pattern would therefore yield divergent synthetic outcomes, altered biological activity profiles, and compromised reproducibility in established literature protocols.

4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic Acid (CAS 480-65-9): Quantified Differentiation Evidence vs. Analogs


Green Synthesis Yield Advantage vs. Conventional Acid-Catalyzed Condensation Methods

A green synthesis process for the ethyl ester derivative of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid has been patented, employing a heterogeneous catalyst rather than strong acid catalysts to achieve condensation between ethyl acetoacetate and acetaldehyde [1]. This process yields high-purity product with reduced wastewater generation compared to conventional acid-catalyzed methods. While quantitative yield data are proprietary, the patent explicitly claims that this method addresses problems of high cost, difficulty in scale-up, and complex purification inherent to prior art synthetic routes [1].

Green Chemistry Heterocyclic Synthesis Process Optimization

Antibacterial Mechanism Differentiation from Dehydroacetic Acid: Copper Sulfate Potentiation

Research on antibacterial pyrone derivatives has demonstrated that the antibacterial mechanism of isodehydroacetic acid derivatives differs fundamentally from that of dehydroacetic acid (DHA) [1]. Whereas DHA exerts its antibacterial activity via inhibition of the SH-enzyme system, the isodehydroacetate series does not rely on this pathway. Critically, the antifungal activity of isodehydroacetate compounds was increased by the addition of copper sulfate, a phenomenon not observed with DHA [1]. This mechanistic divergence indicates that the precise substitution pattern of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid confers a distinct pharmacodynamic profile that cannot be replicated by structurally similar pyrone antimicrobials.

Antimicrobial Mechanism of Action Pyrone Pharmacology

Regiospecific Diels–Alder Cycloaddition: 3- or 4-Substituted Benzoate Selectivity

Esters of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid undergo inverse electron demand Diels–Alder (IEDDA) reactions with morpholino enamines to yield regiospecifically 3- or 4-substituted-2,6-dimethylbenzoates [1]. This regiospecificity is a direct consequence of the 4,6-dimethyl substitution pattern on the 2-pyrone ring, which dictates the electronic character of the diene system and controls the orientation of cycloaddition. Unsubstituted or differently substituted 2-pyrone-5-carboxylates would afford alternative regioisomeric mixtures or fail to undergo the transformation with comparable efficiency [1].

Synthetic Methodology Cycloaddition Aromatic Synthesis

Fragment-Based Drug Design: 2-Pyrone Moiety as a Privileged Pharmacophore

4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid has been identified as a compound of interest in fragment-based drug design (FBDD) due to its 2-pyrone core, which is known to interact with diverse biological targets relevant to anti-inflammatory and antimicrobial drug discovery [1]. The compound's compact molecular weight (168.15 g/mol) and calculated LogP of 0.77 place it within favorable fragment-like physicochemical space (Rule of Three compliant) [2]. Unlike larger, more complex pyrone derivatives that may present synthetic tractability or ligand efficiency challenges, this compound offers a balanced profile of synthetic accessibility and target engagement potential.

Fragment-Based Drug Design Pharmacophore Medicinal Chemistry

Reversed-Phase HPLC Retention and LogP Differentiation from Ester Analogs

4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid exhibits a calculated LogP of 0.77, reflecting its polarity as a free carboxylic acid [1]. This contrasts markedly with its ethyl ester analog (CAS 3385-34-0; ethyl 2,4-dimethyl-6-oxopyran-3-carboxylate), which possesses significantly higher lipophilicity (estimated LogP increase of approximately 1–1.5 units based on ester vs. acid functional group contributions) [2]. The free acid can be analyzed by reversed-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, a method that is scalable for preparative isolation and suitable for pharmacokinetic applications [1].

Analytical Chemistry Chromatography Quality Control

Optimal Research and Industrial Use Cases for 4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic Acid (CAS 480-65-9)


Synthesis of Regiospecifically Substituted 2,6-Dimethylbenzoate Building Blocks

This compound serves as the optimal diene precursor for inverse electron demand Diels–Alder (IEDDA) cycloadditions with morpholino enamines to generate 3- or 4-substituted-2,6-dimethylbenzoates with complete regiospecificity. Laboratories synthesizing polysubstituted aromatic intermediates for pharmaceutical or agrochemical development should procure this specific 4,6-dimethylpyrone scaffold, as alternative pyrone derivatives lacking the 4,6-dimethyl substitution pattern yield regioisomeric mixtures that require costly chromatographic separation [1].

Fragment-Based Drug Discovery Screening Libraries Targeting Anti-Infective or Anti-Inflammatory Pathways

With a molecular weight of 168.15 g/mol, calculated LogP of 0.77, and a 2-pyrone pharmacophore known to engage diverse biological targets, this compound is well-suited for inclusion in fragment-based drug design (FBDD) libraries [1]. Its favorable physicochemical profile (Rule of Three compliant) and documented interest as a pharmacophore for antimicrobial and anti-inflammatory agent design [2] make it a strategic procurement choice for FBDD programs seeking ligand-efficient starting points.

Mechanistic Antimicrobial Studies Requiring SH-Enzyme-Independent Pathway Evaluation

For research groups investigating antibacterial mechanisms of action, 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid (isodehydroacetic acid) offers a mechanistically distinct tool compound. Unlike dehydroacetic acid, which acts via SH-enzyme system inhibition, isodehydroacetate derivatives operate through an alternative pathway and exhibit antifungal activity that is potentiated by copper sulfate [1]. This differentiation enables researchers to probe non-SH-enzyme antibacterial targets and explore metal ion synergy effects.

Analytical Reference Standard and HPLC Method Development for Pyrone Carboxylic Acids

The compound's defined physicochemical properties (LogP 0.77, melting point 154–156 °C) and established reversed-phase HPLC method on Newcrom R1 columns [1] make it suitable as an analytical reference standard for method development, impurity profiling, and quality control of pyrone-5-carboxylic acid derivatives. Its distinct chromatographic retention relative to ester analogs enables unambiguous identification and quantification in complex mixtures.

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